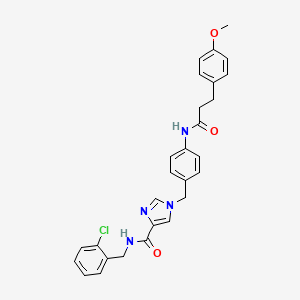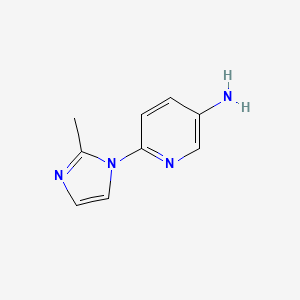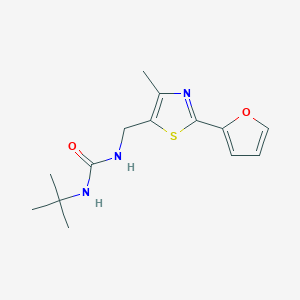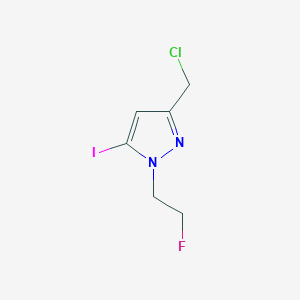
N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as MTAPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTAPA belongs to the class of azetidine-3-carboxamide derivatives, which have been shown to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is not fully understood. However, it has been proposed that N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide exerts its biological activities by inhibiting various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and viral replication. For example, N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell proliferation. N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B, which is a signaling pathway that is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes that are involved in cancer development. In inflammation research, N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In viral infection research, N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to inhibit viral replication by interfering with various stages of the viral life cycle, such as viral entry and assembly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in lab experiments is its potential therapeutic applications in various diseases. N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to possess various biological activities, making it a promising candidate for drug development. Another advantage of using N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one of the limitations of using N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide research. One direction is to further investigate the mechanism of action of N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, which may help to identify new targets for drug development. Another direction is to evaluate the efficacy of N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in animal models of various diseases, which may provide important preclinical data for drug development. Additionally, future research may focus on developing new formulations of N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide that improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves the reaction of 2-bromo-4-methylthiophenol with 6-phenylpyrimidin-4-amine in the presence of sodium hydride and dimethylformamide to yield the intermediate product. The intermediate product is then reacted with azetidine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to produce N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. The overall yield of the synthesis process is around 40%.
Applications De Recherche Scientifique
N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has also been shown to induce apoptosis, which is a programmed cell death process that is often disrupted in cancer cells. In inflammation research, N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases. In viral infection research, N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to inhibit the replication of HIV-1 and hepatitis C virus.
Propriétés
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-27-19-10-6-5-9-17(19)24-21(26)16-12-25(13-16)20-11-18(22-14-23-20)15-7-3-2-4-8-15/h2-11,14,16H,12-13H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKTZKIQTRNITI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2412468.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2412470.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2412473.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)
![4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2412482.png)

![2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2412484.png)
![(3As,7aS)-2-(3-azidopropanoyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2412485.png)


![2-[(3S,3As,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-yl]acetic acid](/img/structure/B2412488.png)
![3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2412489.png)